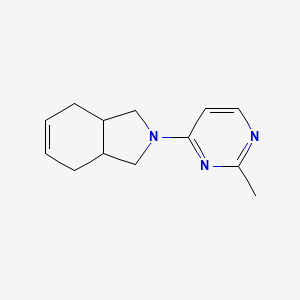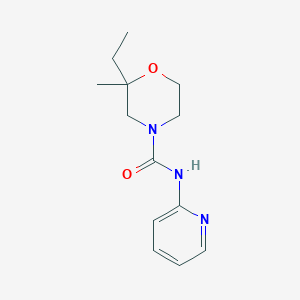
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole is an organic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Mechanism of Action
The mechanism of action of 2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole is not fully understood. However, one study found that this compound may inhibit the activity of an enzyme involved in cancer cell growth. Another study found that this compound may inhibit the activity of a viral enzyme involved in viral replication.
Biochemical and Physiological Effects:
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole has been found to have potential biochemical and physiological effects. One study found that this compound may induce apoptosis, or programmed cell death, in cancer cells. Another study found that this compound may have anti-inflammatory activity, as it was able to reduce the production of inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole in lab experiments is its potential biological activity. This compound has been found to have potential anticancer and antiviral activity, as well as potential use as a fluorescent probe for imaging biological systems. However, one limitation of using this compound in lab experiments is its limited availability, as it is not commercially available and must be synthesized in the lab.
Future Directions
There are several future directions for the study of 2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole. One direction is to further explore its potential anticancer and antiviral activity, as well as its potential use as a fluorescent probe for imaging biological systems. Another direction is to further investigate its mechanism of action and potential biochemical and physiological effects. Additionally, future studies could focus on optimizing the synthesis method for this compound to increase its availability for use in lab experiments.
Synthesis Methods
The synthesis of 2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole can be achieved through a multistep process. One method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with 1,3-cyclohexanedione in the presence of a catalyst to form the desired compound. Another method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with 1,3-cyclohexanedione in the presence of a reducing agent to form the intermediate compound, which is then further reacted with an acid to form the desired compound.
Scientific Research Applications
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole has been studied for its potential use in scientific research. One study found that this compound has potential anticancer activity, as it was able to inhibit the growth of cancer cells in vitro. Another study found that this compound has potential antiviral activity, as it was able to inhibit the replication of a virus in vitro. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
2-(2-methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-14-7-6-13(15-10)16-8-11-4-2-3-5-12(11)9-16/h2-3,6-7,11-12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQDJZEXXTTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyrimidin-4-yl)-1,3,3a,4,7,7a-hexahydroisoindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one](/img/structure/B7633642.png)
![N-(3-chlorophenyl)-2-(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B7633647.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-naphthalen-2-ylpropan-1-one](/img/structure/B7633654.png)
![N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide](/img/structure/B7633666.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633678.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)

![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(1-methyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7633714.png)